molecular formula C9H7NO6 B160122 2-(Methoxycarbonyl)-6-nitrobenzoic acid CAS No. 21606-04-2

2-(Methoxycarbonyl)-6-nitrobenzoic acid

Cat. No. B160122
Key on ui cas rn: 21606-04-2
M. Wt: 225.15 g/mol
InChI Key: DJMQLZPEBHSABD-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

To MeOH (100 ml) at 0° C. was added acetyl chloride (14.5 mL, 203.4 mmol) and the solution stirred at rt for 1 h. 3-Nitrophthalic acid (25.7 g, 121.7 mmol) was added and the mixture heated at reflux for 22 h. The reaction was cooled to rt and partitioned between water (80 mL) and EtOAc (3×80 mL). The combined organic phase was dried (MgSO4) and solvent removed in vacuo to give the title compound: Data in agreement with previous reports (Roger, M. E.; Averill, B. A. J. Org. Chem. 1986, 51, 3308-3314).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[N+:5]([C:8]1[CH:16]=[CH:15][CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:17]([OH:19])=[O:18])([O-:7])=[O:6]>CO>[CH3:1][O:12][C:11](=[O:13])[C:10]1[C:9](=[C:8]([N+:5]([O-:7])=[O:6])[CH:16]=[CH:15][CH:14]=1)[C:17]([OH:19])=[O:18]

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 h
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
partitioned between water (80 mL) and EtOAc (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C=1C(C(=O)O)=C(C=CC1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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